molecular formula C18H24ClN3O2S B2869446 (4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1323624-62-9

(4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2869446
CAS No.: 1323624-62-9
M. Wt: 381.92
InChI Key: ARKAVQXJADMUHK-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine moiety: This involves the reaction of the thiazole derivative with a piperazine compound, often under reflux conditions in the presence of a suitable solvent.

    Introduction of the ethoxyphenyl group: This step typically involves a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the piperazine-thiazole intermediate.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
  • (4-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Uniqueness

(4-Ethoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-3-23-16-6-4-15(5-7-16)18(22)21-10-8-20(9-11-21)12-17-19-14(2)13-24-17;/h4-7,13H,3,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKAVQXJADMUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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